molecular formula C17H12BrCl2NO2 B287984 4-Bromo-2-[3-(2,3-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,3-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287984
M. Wt: 413.1 g/mol
InChI Key: MFZMNRDZDHTFGX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[3-(2,3-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMBA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

DMBA is a potent carcinogen that acts by binding to DNA and inducing mutations. It has been shown to cause DNA damage and to promote the growth of cancer cells. DMBA is metabolized by the liver and is converted into reactive intermediates that can bind to DNA and cause mutations.
Biochemical and Physiological Effects:
DMBA has been shown to induce tumors in various animal models, including mice, rats, and hamsters. It has been shown to cause DNA damage and to promote the growth of cancer cells. DMBA has also been shown to affect the immune system and to alter the expression of genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

DMBA is a potent carcinogen that can be used to induce tumors in animal models. This makes it a valuable tool for studying the mechanisms of tumor initiation and promotion. However, the use of DMBA is associated with several limitations, including the potential for toxicity and the need for specialized equipment and expertise.

Future Directions

There are several potential future directions for research involving DMBA. One area of interest is the development of new therapies for cancer that target the mechanisms of tumor initiation and promotion. Another area of interest is the use of DMBA as a tool for studying the effects of environmental toxins on human health. Additionally, DMBA may be used to investigate the role of specific genes and pathways in cancer development and progression.

Synthesis Methods

DMBA can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorophenylacetonitrile with methylamine to form 2,3-dichlorophenylacetamide. This intermediate is then reacted with 4-bromo-1,3-cyclohexadiene in the presence of a palladium catalyst to form the final product, DMBA.

Scientific Research Applications

DMBA has been primarily used in scientific research as a tool for studying the effects of carcinogens on cells and tissues. It has been shown to induce tumors in various animal models and has been used to investigate the mechanisms of tumor initiation and promotion.

properties

Product Name

4-Bromo-2-[3-(2,3-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H12BrCl2NO2

Molecular Weight

413.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12BrCl2NO2/c1-21-14-7-6-11(18)9-12(17(14)23)15(22)8-5-10-3-2-4-13(19)16(10)20/h2-9H,1H3,(H,21,23)/b8-5+

InChI Key

MFZMNRDZDHTFGX-VMPITWQZSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.